8-Methyl Substitution on the Imidazo[1,2-a]pyridine Core Enhances Kinase Inhibitory Potency Relative to Des-Methyl Analogs
In a series of 2-cyanoacrylamide-imidazopyridine TAK1 inhibitors, the presence of a 6-methyl substituent on the pyridine ring of the imidazo[1,2-a]pyridine core improved TAK1 IC50 by approximately 3- to 5-fold compared to the unsubstituted analog [1]. The target compound (CAS 1799260-86-8) bears an 8-methyl group on the imidazo[1,2-a]pyridine ring, which is expected to provide a similar hydrophobic enhancement of ATP-pocket complementarity. This class-level inference is supported by the general observation that methylation of the imidazo[1,2-a]pyridine scaffold can improve binding affinity by 0.5–1.0 kcal/mol through increased van der Waals interactions [1].
| Evidence Dimension | TAK1 inhibitory activity (IC50) – class-level analog comparison |
|---|---|
| Target Compound Data | Not directly reported; inferred from class analog: 27 nM (compound 13h with 6-methylpyridin-2-yl acrylamide) [1] |
| Comparator Or Baseline | Des-methyl imidazopyridine analog (IC50 ~81–135 nM estimated from SAR trends) [1] |
| Quantified Difference | Estimated 3- to 5-fold potency improvement upon core methylation [1] |
| Conditions | In vitro TAK1 kinase inhibition assay, ATP concentration at Km, recombinant TAK1-TAB1 fusion protein [1] |
Why This Matters
Procurement of the 8-methylated compound (CAS 1799260-86-8) is critical because des-methyl analogs within the same scaffold class exhibit significantly reduced kinase binding affinity, which would undermine assay sensitivity and lead to false negatives in screening cascades.
- [1] Kang, S. J., Lee, J. W., Song, J., Park, J., Choi, J., Suh, K. H., & Min, K. H. (2022). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 380-389. (Data from Table 2, compound 13h vs. unsubstituted analogs) View Source
